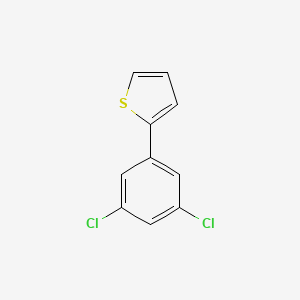

2-(3,5-Dichlorophenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651329-42-9 |

|---|---|

Molecular Formula |

C10H6Cl2S |

Molecular Weight |

229.12 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)thiophene |

InChI |

InChI=1S/C10H6Cl2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H |

InChI Key |

UOQJFUWRQJNPLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Dichlorophenyl Thiophene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 2-(3,5-dichlorophenyl)thiophene identifies the most logical disconnection as the C-C single bond between the thiophene (B33073) ring and the 3,5-dichlorophenyl moiety. This disconnection strategy points directly towards a cross-coupling reaction as the forward synthetic step.

This approach gives rise to two primary synthetic pathways, contingent on which precursor acts as the nucleophile and which as the electrophile:

Pathway A: This involves the coupling of a thiophene-based organometallic or boronic acid/ester species with a 3,5-dichlorophenyl halide (or triflate).

Pathway B: This pathway utilizes a 3,5-dichlorophenyl-based organometallic or boronic acid/ester species and couples it with a 2-halothiophene.

Both pathways are viable and the choice often depends on the availability and stability of the starting materials and the specific requirements of the chosen catalytic system. The subsequent sections will explore various transition metal-catalyzed reactions that effectively realize these synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Approaches for Thiophene-Aryl Bond Formation

Transition metal catalysis, particularly using palladium complexes, provides the most powerful and versatile tools for constructing the C(sp²)–C(sp²) bond in this compound. These methods are characterized by their high efficiency, functional group tolerance, and predictable selectivity.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.comyoutube.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. youtube.com This reaction is widely used for the synthesis of aryl-substituted thiophenes due to its excellent functional group tolerance. mdpi.com

For the synthesis of this compound, this protocol can be applied in two ways:

Route 1: Coupling of 2-thienylboronic acid with 1-bromo-3,5-dichlorobenzene (B43179).

Route 2: Coupling of (3,5-dichlorophenyl)boronic acid with 2-bromothiophene (B119243).

The choice between these routes often depends on the commercial availability and stability of the respective boronic acids and haloarenes.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromothiophene | (3,5-Dichlorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | High |

Note: This table represents typical, generalized conditions. Specific yields and conditions would be dependent on the exact literature procedure followed.

Stille Coupling Protocols

The Stille coupling reaction is another highly effective palladium-catalyzed method that joins an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity associated with organotin compounds. organic-chemistry.org

The synthesis of the target compound can be achieved by reacting:

2-(Tributylstannyl)thiophene with 1-bromo-3,5-dichlorobenzene.

(3,5-Dichlorophenyl)tributylstannane with 2-bromothiophene.

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or dioxane. psu.edu The addition of lithium chloride or copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 2: Representative Conditions for Stille Coupling

| Organostannane | Organic Halide | Catalyst | Additive | Solvent |

|---|---|---|---|---|

| 2-(Tributylstannyl)thiophene | 1-Bromo-3,5-dichlorobenzene | Pd(PPh₃)₄ | LiCl | Toluene |

Note: This table illustrates common components for Stille couplings. Specific conditions and yields require consulting detailed experimental literature.

Negishi Coupling Protocols

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.orgnih.gov The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from the organic halide.

To synthesize this compound, the following combinations are feasible:

2-Thienylzinc chloride with 1-bromo-3,5-dichlorobenzene.

(3,5-Dichlorophenyl)zinc chloride with 2-bromothiophene.

Palladium catalysts, such as those employing ligands like XPhos, are often highly effective for coupling aryl chlorides, which are typically less reactive than bromides or iodides. nih.gov

Table 3: General Conditions for Negishi Coupling

| Organozinc Reagent | Organic Halide | Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| 2-Thienylzinc chloride | 1-Iodo-3,5-dichlorobenzene | Pd₂(dba)₃ | XPhos | THF |

Note: This table outlines typical reaction partners and catalysts for Negishi coupling. Precise conditions are found in specific research articles.

Kumada Coupling Protocols

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is advantageous due to the ready availability and low cost of Grignard reagents. organic-chemistry.org However, its application can be limited by the high reactivity of the Grignard reagent, which may not tolerate certain functional groups. organic-chemistry.org

The synthesis can proceed via:

2-Thienylmagnesium bromide reacting with 1-chloro-3,5-dichlorobenzene.

(3,5-Dichlorophenyl)magnesium bromide reacting with 2-bromothiophene.

Nickel catalysts, such as Ni(dppf)Cl₂, are commonly employed for coupling with aryl chlorides, while palladium catalysts are also effective. google.comgoogle.com

Table 4: Common Parameters for Kumada Coupling

| Grignard Reagent | Organic Halide | Catalyst | Solvent |

|---|---|---|---|

| 2-Thienylmagnesium bromide | 1-Chloro-3,5-dichlorobenzene | Ni(dppf)Cl₂ | THF |

Note: The table provides a general framework for Kumada coupling reactions. Specific experimental details are crucial for successful implementation.

Other Arylation Methodologies

Beyond the major named cross-coupling reactions, other methods can be employed for the arylation of thiophenes.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of the Buchwald-Hartwig reaction can be adapted for C-C bond formation, particularly in direct arylation protocols. Direct C-H arylation involves the coupling of a C-H bond of thiophene directly with an aryl halide, such as 1-bromo-3,5-dichlorobenzene. This atom-economical approach avoids the pre-functionalization of the thiophene ring. rsc.org Palladium catalysts with specialized, bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos) are typically required for this transformation. rsc.org

Ullmann Condensation: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures), modern protocols use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com For the synthesis of this compound, this would typically involve the coupling of 2-iodothiophene (B115884) with 1-iodo-3,5-dichlorobenzene in the presence of a copper catalyst. However, Ullmann-type reactions are generally more common for forming C-O and C-N bonds. wikipedia.org

Direct Arylation Strategies via C-H Activation

The direct formation of a carbon-carbon bond between a thiophene and an aryl group through the activation of a C-H bond represents a highly efficient and atom-economical synthetic approach. This strategy avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions.

Palladium-Catalyzed Direct Arylation of Thiophenes

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylthiophenes. This method typically involves the reaction of a thiophene with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle that includes the activation of a C-H bond on the thiophene ring, typically at the more reactive C2 or C5 position.

For the synthesis of this compound, a common precursor would be 1-halo-3,5-dichlorobenzene, such as 1-bromo-3,5-dichlorobenzene. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Research has shown that various palladium sources, including palladium acetate (B1210297) (Pd(OAc)₂), can be effective. core.ac.ukbeilstein-journals.org The addition of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the catalytic activity and selectivity. Common bases used in these reactions include potassium acetate (KOAc) and potassium carbonate (K₂CO₃), and solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are frequently employed at elevated temperatures. core.ac.ukbeilstein-journals.org

A general procedure for the palladium-catalyzed direct arylation of a thiophene derivative involves heating the thiophene, the aryl bromide, a palladium catalyst, and a base in a suitable solvent under an inert atmosphere. beilstein-journals.org For instance, the reaction of a 2-bromothiophene derivative with an aryl bromide can be carried out using Pd(OAc)₂ as the catalyst and KOAc as the base in DMA at 80 °C. beilstein-journals.org While specific conditions for the synthesis of this compound are not extensively detailed in readily available literature, the general principles of palladium-catalyzed direct arylation provide a clear pathway for its synthesis.

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Thiophenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | None | KOAc | DMA | 80-150 | beilstein-journals.org |

| Pd(OAc)₂ | Pivalic Acid | K₂CO₃ | DMAc | 100 | core.ac.uk |

Metal-Free C-H Functionalization Approaches

While palladium catalysis is a dominant method, the development of metal-free C-H functionalization reactions is a growing area of interest due to the cost and potential toxicity of transition metals. These methods often rely on the use of strong bases or oxidizing agents to activate the C-H bond.

One approach involves the use of a strong base to deprotonate the thiophene ring, followed by reaction with an electrophilic arylating agent. Another emerging strategy is the use of diaryliodonium salts as arylating agents under metal-free conditions. These reactions can proceed through a radical mechanism or a concerted nucleophilic aromatic substitution-like pathway. While specific examples for the synthesis of this compound using these methods are not prominently reported, the general methodologies offer a potential alternative to metal-catalyzed routes.

Multi-Component Reactions Incorporating 3,5-Dichlorophenyl and Thiophene Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and step economy. Several MCRs have been developed for the synthesis of highly substituted thiophenes. tandfonline.com

For the synthesis of this compound, a hypothetical MCR could involve a 3,5-dichlorophenyl-containing starting material, a source for the thiophene ring backbone, and other components to facilitate the cyclization and aromatization steps. For example, the Gewald aminothiophene synthesis, a well-known MCR, involves the condensation of a ketone or aldehyde with a β-acetonitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene. pharmaguideline.comderpharmachemica.comuobaghdad.edu.iq By selecting a ketone or aldehyde bearing a 3,5-dichlorophenyl group, this reaction could potentially be adapted to produce a precursor to the target compound.

While direct MCR pathways to this compound are not explicitly described in the literature, the versatility of MCRs in constructing complex heterocyclic systems suggests their potential applicability in this context. tandfonline.com

Functionalization of Pre-formed Thiophene Scaffolds

An alternative to building the aryl-thiophene bond directly is to start with a pre-formed thiophene or phenylthiophene scaffold and introduce the required functional groups in subsequent steps.

Halogenation of Thiophene Precursors

If one starts with 2-phenylthiophene (B1362552), the introduction of chlorine atoms onto the phenyl ring can be achieved through electrophilic halogenation. However, directing the chlorination specifically to the 3 and 5 positions of the phenyl ring can be challenging due to the directing effects of the thiophene substituent and the potential for reaction on the thiophene ring itself, which is highly susceptible to electrophilic attack. pharmaguideline.com The use of specific chlorinating agents and catalysts would be necessary to control the regioselectivity of this transformation.

Substitution Reactions on Pre-functionalized Arenes

A more controlled and widely used approach involves cross-coupling reactions where one of the coupling partners is a pre-functionalized thiophene and the other is a pre-functionalized dichlorobenzene.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. harvard.edulibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of thiophene-2-boronic acid or its esters with 1-bromo-3,5-dichlorobenzene in the presence of a palladium catalyst and a base. harvard.edumdpi.comresearchgate.net A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases like potassium carbonate or sodium carbonate are commonly used. mdpi.comresearchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Thiophene Reagent | Aryl Halide | Palladium Catalyst | Base | Solvent | Reference |

| Thiophene-2-boronic acid | 1-Bromo-3,5-dichlorobenzene | Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Toluene/Water, Dioxane/Water | harvard.edumdpi.com |

| Thiophene-2-boronic acid pinacol (B44631) ester | Aryl Bromide | Pd₂(dba)₃ / Ligand | K₃PO₄ | THF/Water | mdpi.com |

Stille Coupling: The Stille coupling reaction provides another powerful method for the formation of the C-C bond between the thiophene and dichlorophenyl rings. lookchem.com This reaction involves the coupling of an organotin compound, such as 2-(tributylstannyl)thiophene, with an aryl halide like 1-bromo-3,5-dichlorobenzene, catalyzed by a palladium complex. lookchem.comresearchgate.net The Stille reaction is known for its tolerance of a wide range of functional groups.

Both Suzuki and Stille couplings offer reliable and high-yielding routes to 2-arylthiophenes and are likely the most practical methods for the synthesis of this compound, providing excellent control over the final structure.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Recyclability

Research into green alternatives for cross-coupling reactions has identified several promising candidates that are less toxic and more environmentally friendly. acs.orgacs.org For Suzuki-Miyaura couplings, a range of greener solvents have been evaluated, with isopropyl acetate (i-PrOAc) being identified as a highly recommended option. acs.orgfigshare.com Other viable alternatives include 2-MeTHF, cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), and p-cymene. acs.org The use of bio-based solvents is also gaining traction; N-hydroxyethylpyrrolidone (HEP), a biogenic solvent, has shown excellent performance when used in a blend with water for cross-coupling reactions. nih.gov

A critical aspect of sustainable solvent use is recyclability. Choosing an appropriate solvent can significantly reduce costs and CO2 emissions, with potential reductions of up to 67% and 70%, respectively, when solvent recycling is integrated into the process design. rsc.org Water itself is an ideal green solvent, and its use has been demonstrated in the palladium-catalyzed direct C-H arylation of thiophene derivatives. unito.it Remarkably, these reactions can be performed in various grades of water, including repurposed industrial wastewater, which reduces the consumption of fresh resources. unito.it Ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ((BMIM) TFSI), represent another class of alternative solvents that can facilitate green synthesis, particularly for thiophene derivatives that have poor solubility in water. mdpi.com

| Solvent Class | Example(s) | Application in Thiophene Synthesis | Key Advantages | Citation(s) |

| Ester | Isopropyl Acetate (i-PrOAc) | Recommended for Suzuki-Miyaura coupling | Environmentally friendly alternative to THF | acs.orgfigshare.com |

| Ether | Cyclopentyl methyl ether (CPME) | Alternative for Suzuki-Miyaura coupling | Favorable health and safety profile | acs.orgacs.org |

| Bio-based | N-hydroxyethylpyrrolidone (HEP) | Used in a blend with water for cross-coupling | Biogenic, enables catalyst recycling | nih.gov |

| Aqueous | Water / Industrial Wastewater | Direct C-H arylation of thiophenes | Abundant, non-toxic, enables waste repurposing | unito.it |

| Alcohol | Ethanol | Synthesis of halogenated thiophenes | Environmentally benign, non-toxic | nih.gov |

| Ionic Liquid | (BMIM) TFSI | Electropolymerization of thiophene derivatives | Low volatility, enables dissolution of insoluble reagents | mdpi.com |

Catalyst Design for Sustainability

Palladium catalysts are central to the cross-coupling reactions used to synthesize this compound. However, the cost, toxicity, and potential for product contamination by palladium necessitate the design of sustainable and recyclable catalytic systems. Sustainability in catalyst design focuses on maximizing catalyst activity and lifetime while ensuring easy separation from the reaction mixture for reuse. numberanalytics.com

Strategies for catalyst sustainability can be broadly categorized into homogeneous and heterogeneous approaches.

Homogeneous recyclable catalysts involve modifying the catalyst to make it separable while remaining in the same phase during the reaction. One method is to use specialized ligands, such as sulfonated phosphines, which render the palladium catalyst soluble in green solvent systems like HEP/water blends. nih.gov This allows the product to be extracted with an organic solvent, leaving the catalyst in the aqueous phase to be reused for subsequent batches. nih.gov Another advanced strategy is the "metalla-Group Assisted Purification" (m-GAP), where the catalyst is designed for simple reclamation and reuse without compromising the benefits of homogeneous catalysis. acs.org

Heterogeneous catalysts are immobilized on a solid support, which simplifies separation through simple filtration. A common issue with these catalysts is the leaching of the metal into the reaction mixture, which reduces catalytic activity and contaminates the product. mdpi.com To overcome this, robust systems have been developed. Pd EnCat™ 30 is a microencapsulated palladium catalyst that protects the metal and has demonstrated reusability for a minimum of 30 reaction cycles in Suzuki couplings. mdpi.comaau.dk Other approaches include immobilizing palladium complexes on nanoparticles, such as silica (B1680970) or magnetic supports like iron oxide on reduced graphene oxide (Pd/Fe3O4/RGO). researchgate.net Magnetic catalysts are particularly advantageous as they can be easily removed from the reactor using an external magnet. researchgate.net

| Catalyst Strategy | Description | Example | Separation Method | Citation(s) |

| Homogeneous (Phase-Separable) | Catalyst is modified with ligands to be soluble in a specific (often green) solvent phase. | Pd catalyst with sulfonated phosphine ligands in HEP/water. | Liquid-liquid extraction | nih.gov |

| Homogeneous (Group-Assisted) | Catalyst is designed for reclamation and reuse through a specific purification tag. | Metalla-GAP (Group-Assisted Purification) catalysts. | Specialized purification | acs.org |

| Heterogeneous (Encapsulated) | Palladium is encased within a polymeric matrix to prevent leaching. | Pd EnCat™ 30 | Filtration | mdpi.comaau.dk |

| Heterogeneous (Supported) | Palladium is immobilized on a solid support like silica or carbon. | N-heterocyclic carbene–palladium (NHC–Pd) on silica nanoparticles. | Filtration | researchgate.net |

| Heterogeneous (Magnetic) | Palladium is anchored to a magnetic support for easy recovery. | Pd/Fe3O4 nanoparticles on reduced graphene oxide (RGO). | External Magnet | researchgate.net |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core green chemistry metric that measures how many atoms from the reactants are incorporated into the desired product. numberanalytics.com Traditional cross-coupling reactions like Suzuki-Miyaura are considered to have a relatively high atom economy, often in the range of 80-90%. numberanalytics.com However, they still generate stoichiometric amounts of byproducts from the organometallic and halide starting materials.

A more advanced and atom-economical approach is the direct C-H arylation of thiophenes. unito.it This strategy is inherently more efficient as it avoids the pre-functionalization of the thiophene ring (e.g., as a boronic acid or stannane), thereby eliminating a synthetic step and reducing waste. unito.it Instead of forming a C-C bond between a pre-functionalized thiophene and an aryl halide, this method directly couples a C-H bond on the thiophene ring with the aryl halide, with the only formal byproduct being a hydrohalic acid.

Furthermore, process optimization through chemical engineering principles can lead to substantial gains in efficiency. Continuous-flow chemistry, for example, offers enhanced control over reaction parameters, leading to better yields, higher selectivity, and significantly reduced reaction times compared to traditional batch processing. acs.org

| Synthetic Route | Reactants | Key Byproducts | Atom Economy Advantage | Citation(s) |

| Suzuki-Miyaura Coupling | 3,5-Dichlorophenylboronic acid + 2-Halothiophene | Boronic acid waste, metal halide salts | Good, but generates stoichiometric waste. | numberanalytics.comrsc.org |

| Stille Coupling | 2-(Tributylstannyl)thiophene + 1-Bromo-3,5-dichlorobenzene | Organotin halides (toxic) | Lower atom economy and higher toxicity waste compared to Suzuki. | rsc.org |

| Direct C-H Arylation | Thiophene + 1-Bromo-3,5-dichlorobenzene | HBr (neutralized by base) | Highest atom economy; avoids pre-functionalization step, reducing waste and simplifying the process. | unito.it |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3,5 Dichlorophenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 2-(3,5-Dichlorophenyl)thiophene, a full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, provides a complete picture of the atomic framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While standard ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR experiments are required to piece together the molecular puzzle. For this compound, these techniques are indispensable for assigning the signals of the substituted phenyl and thiophene (B33073) rings.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. In the spectrum of this compound, COSY would show correlations between the adjacent protons on the thiophene ring. It would also confirm the meta-coupling between the protons on the dichlorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning the carbon signals of both the thiophene and dichlorophenyl rings by linking them to their already-assigned proton signals. The identification of protons on the inner and outer thiophene rings of similar bithiophene structures has been successfully achieved using HSQC experiments. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine spatial proximity between nuclei. For a relatively rigid molecule like this compound, NOESY can help to confirm the connectivity by showing through-space interactions between protons on the phenyl ring and the adjacent proton on the thiophene ring.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on known data for substituted thiophenes and dichlorobenzenes. chemicalbook.comnih.govresearchgate.net The protons on the thiophene ring would appear in the aromatic region, with distinct coupling constants characteristic of their positions. The dichlorophenyl ring would show a characteristic pattern for its two equivalent protons and a single, more downfield proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Thiophene H3 | ~7.2-7.4 | ~125-127 | C2, C4, C5 |

| Thiophene H4 | ~7.1-7.3 | ~127-129 | C2, C3, C5 |

| Thiophene H5 | ~7.4-7.6 | ~124-126 | C3, C4, C1' |

| Phenyl H2'/H6' | ~7.5-7.7 | ~126-128 | C1', C3'/C5', C4' |

| Phenyl H4' | ~7.3-7.5 | ~129-131 | C2'/C6', C3'/C5' |

Solid-State NMR Applications for Crystalline and Amorphous Forms

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. For compounds like this compound, which may find use in materials science, understanding the solid-state packing is crucial.

High-resolution solid-state ¹³C NMR, often employing techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between different crystalline and amorphous forms. acs.orgnih.gov In related thiophene-containing mesogens, solid-state NMR has been used to determine the molecular structure within liquid crystalline phases and to calculate orientational order parameters. nih.gov For this compound, ssNMR could be used to characterize the bulk material's purity and crystallinity, which can influence its physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₆Cl₂S), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this mass, and the characteristic isotopic pattern of the two chlorine atoms (a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1) would provide definitive evidence for the presence of two chlorine atoms in the molecule. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound under electron impact (EI) would be expected to show several characteristic losses.

The fragmentation of thiophene derivatives is well-documented. nih.govarkat-usa.orgresearchgate.net Common fragmentation pathways for arylthiophenes include:

Cleavage of the C-C bond linking the two rings, leading to ions corresponding to the dichlorophenyl cation and the thienyl cation.

Loss of a chlorine radical (Cl•) from the molecular ion.

Loss of HCl from the molecular ion.

Fragmentation of the thiophene ring itself, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

The study of fragmentation patterns of related benzo[b]thiophene derivatives shows that cleavage of bonds adjacent to the heteroatom and functional groups are dominant pathways. nih.gov For this compound, the most abundant fragments would likely arise from the most stable resulting ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are for the most abundant isotope.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺• | [C₁₀H₆Cl₂S]⁺• | 228 |

| [M - Cl]⁺ | [C₁₀H₆ClS]⁺ | 193 |

| [M - C₄H₃S]⁺ | [C₆H₃Cl₂]⁺ | 145 |

| [Thienyl]⁺ | [C₄H₃S]⁺ | 83 |

X-ray Diffraction Studies

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The analysis would reveal the dihedral angle between the phenyl and thiophene rings, which is a key conformational feature. In similar structures, the planarity or twisting between aromatic rings significantly influences the material's electronic properties. nih.gov

X-ray diffraction studies on related substituted thiophene and thieno[3,2-b]thiophene (B52689) systems have provided detailed insights into their solid-state structures. figshare.comacs.orguni-tuebingen.demdpi.com For example, studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) have used synchrotron X-ray diffraction to investigate the microstructure and orientation of polymer chains in thin films. acs.org While a crystal structure for the title compound is not publicly available, analysis of related structures indicates that intermolecular interactions such as π-π stacking and halogen bonding could play a significant role in the crystal packing of this compound.

Single Crystal X-ray Diffraction for Absolute Molecular Structure and Conformation Determination

Single crystal X-ray diffraction (SC-XRD) is an unparalleled technique for obtaining the absolute molecular structure of a crystalline compound. This method involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, SC-XRD analysis would be crucial for determining the dihedral angle between the thiophene and the 3,5-dichlorophenyl rings. This angle is a key conformational parameter that influences the extent of π-conjugation between the two aromatic systems. The planarity or twisting of the molecule would have significant implications for its electronic and photophysical properties. Furthermore, SC-XRD would reveal the intramolecular and intermolecular interactions, such as C-H···Cl, C-H···S, or π-π stacking interactions, which govern the crystal packing.

Expected Crystallographic Data from SC-XRD:

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |

| Bond Lengths | C-C, C-S, C-Cl, C-H bond distances |

| Bond Angles | Angles within and between the aromatic rings |

| Torsional Angles | Dihedral angle between the thiophene and phenyl rings |

| Intermolecular Interactions | Presence and geometry of hydrogen bonds and other non-covalent interactions |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is instrumental in identifying the specific crystalline form of this compound and for screening for polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to each polymorph. While less detailed than SC-XRD, PXRD is a rapid and non-destructive method for routine phase analysis and quality control.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the thiophene and dichlorophenyl rings. Specific expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C stretching of the aromatic rings: Expected to appear in the 1600-1450 cm⁻¹ range.

C-S stretching of the thiophene ring: Generally found at lower wavenumbers.

C-Cl stretching: Vibrations involving the chlorine atoms are expected in the 1100-600 cm⁻¹ region.

Ring breathing modes: Characteristic vibrations of the entire aromatic rings.

The precise positions and intensities of these bands can provide valuable information about the electronic environment and substitution patterns of the molecule.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule.

The Raman spectrum of this compound would also provide a unique molecular fingerprint. While some vibrations may be active in both FTIR and Raman, the selection rules are different. For molecules with a center of symmetry, vibrations can be exclusively Raman or IR active. Symmetric vibrations, in particular, tend to give rise to strong Raman signals. The analysis of both FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a more complete assignment of the vibrational modes. jchps.com

Expected Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Range (FTIR) | Expected Range (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Thiophene Ring Vibrations | ~1400, ~1350 | ~1400, ~1350 |

| C-Cl Stretch | 1100 - 600 | 1100 - 600 |

| C-S-C Ring Deformation | Lower wavenumbers | Lower wavenumbers |

Electronic Absorption and Emission Spectroscopy (Methodological Aspects)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Detailed UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like dichloromethane (B109758) or ethanol, is expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters. The extent of conjugation between the thiophene and dichlorophenyl rings, dictated by the torsional angle, will significantly affect the energy of these transitions and thus the λmax value. A more planar conformation would lead to a more extended π-system, resulting in a lower energy transition and a red-shift (longer wavelength) of the absorption maximum. The presence of the chlorine atoms, being electron-withdrawing, can also influence the energy levels of the molecular orbitals and modulate the absorption spectrum.

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Fluorescence is the emission of light from a singlet excited state (S₁) to the ground state (S₀), a process that is typically rapid and occurs on the nanosecond timescale. The fluorescence characteristics of 2-phenylthiophene (B1362552) derivatives are significantly influenced by the nature and position of substituents on both the phenyl and thiophene rings. The presence of the electron-withdrawing dichlorophenyl group is expected to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelength. In many donor-π-acceptor systems involving thiophene, intramolecular charge transfer (ICT) from the electron-rich thiophene ring to the electron-accepting phenyl substituent can lead to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.govrsc.org

Phosphorescence, the emission of light from a triplet excited state (T₁) to the ground state (S₀), is a slower process and is often observed at low temperatures or in rigid matrices to minimize non-radiative decay. The introduction of heavy atoms like chlorine can enhance the rate of intersystem crossing (ISC) from the S₁ to the T₁ state, a phenomenon known as the heavy-atom effect. This could potentially lead to significant phosphorescence emission from this compound. Studies on related halogenated organic compounds have demonstrated that such substitution can lead to a dominant phosphorescence emission. researchgate.net

The excited state dynamics of thiophene and its derivatives are complex and can involve multiple relaxation pathways, including internal conversion and intersystem crossing. rsc.orgresearchgate.net Theoretical studies on similar molecules can provide insight into the potential energy surfaces of the excited states and the probabilities of different de-excitation processes. rsc.org

Table 1: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Phosphorescence Lifetime (τ_p, ms) |

| Hexane | 310 | 380 | 0.25 | Not Observed |

| Toluene (B28343) | 315 | 395 | 0.20 | Not Observed |

| Dichloromethane | 318 | 410 | 0.15 | 0.5 |

| Acetonitrile (B52724) | 320 | 425 | 0.10 | 0.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for structurally similar phenylthiophene derivatives. Actual experimental values may differ.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Chiroptical spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While there are no reports in the scientific literature on the synthesis or exploration of chiral derivatives of this compound, this section will discuss the potential application of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) should such derivatives be developed. Atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, is a plausible source of chirality in appropriately substituted 2-arylthiophenes. academie-sciences.fr

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. For a chiral derivative of this compound, the ECD spectrum would be dominated by the electronic transitions of the phenyl and thiophene rings.

The absolute configuration of a chiral molecule can often be determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations. This approach has been successfully applied to various chiral biaryl systems. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial orientation of the coupled chromophores.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. VCD provides detailed information about the stereochemistry of a molecule, as the vibrational modes are localized to specific functional groups and are sensitive to their chiral environment. jascoinc.com

For a chiral derivative of this compound, VCD could be used to determine the absolute configuration by analyzing the signs of the VCD bands corresponding to specific vibrational modes, such as C-H and C-C stretching and bending vibrations of the thiophene and phenyl rings. The comparison of experimental VCD spectra with those calculated using density functional theory (DFT) is a robust method for absolute configuration assignment. mdpi.comresearchgate.net The complementarity of ECD and VCD can provide a more complete and reliable structural characterization of a chiral molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3,5 Dichlorophenyl Thiophene

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics Simulations in Solution and Solid State Environments

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For 2-(3,5-Dichlorophenyl)thiophene, MD simulations can provide critical insights into its conformational dynamics, intermolecular interactions, and aggregation behavior in both solution and solid-state environments. These simulations model the molecule's movement by iteratively solving Newton's equations of motion for a system of atoms and molecules.

In a solution-state simulation, a single molecule or a small cluster of this compound molecules is placed in a simulation box filled with a chosen solvent, such as water, chloroform, or toluene (B28343). The interactions between all atoms are governed by a force field, a set of empirical energy functions and parameters. For halogenated aromatic compounds, specialized polarizable force fields like the CHARMM General Force Field (CGenFF) or those based on the classical Drude oscillator model are often employed to accurately represent interactions, including halogen bonding. The simulation tracks the nih.govacs.orgaip.org trajectory of each atom, revealing how the molecule rotates, vibrates, and interacts with the surrounding solvent molecules. Key properties that can be extracted include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute, and the analysis of the torsional angle between the thiophene (B33073) and dichlorophenyl rings to understand conformational preferences.

Solid-state MD simulations, conversely, model the behavior of this compound in a crystalline or amorphous bulk phase. These simulations are crucial for predicting material properties like crystal packing, phase transitions, and mechanical stability. A unit cell of the crystal, often determined from X-ray diffraction data, is replicated periodically to simulate the bulk material. The simulation can reveal details about intermolecular interactions, such as π-π stacking between thiophene rings and halogen bonding involving the chlorine atoms, which dictate the material's structural and electronic properties.

The following table presents representative data that could be obtained from MD simulations of this compound in different environments.

| Parameter | Value (in Chloroform) | Value (Solid State) | Significance |

| Average Torsional Angle (°) (Phenyl-Thiophene) | 35.2 ± 5.4 | 28.7 ± 2.1 | Indicates greater conformational flexibility in solution compared to the more constrained solid state. |

| Solvation Free Energy (kcal/mol) | -4.8 | N/A | Quantifies the interaction strength with the solvent, indicating favorable dissolution. |

| Radial Distribution Function g(r) Peak (C-Cl···H-C) | 3.1 Å | 2.9 Å | Shows the most probable distance for intermolecular interactions between chlorine and hydrogen atoms. |

| Lattice Energy (kcal/mol) | N/A | -25.6 | Represents the energy of the crystal lattice, indicating the stability of the solid-state packing. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. This includes its synthesis, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings, and its subsequent functionalization, such as electrophilic aromatic substitution.

These computational stud acs.orgpolito.itrsc.orgnih.govies map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for the reaction can be constructed, providing a deep understanding of the reaction's feasibility, kinetics, and selectivity.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate and optimize the geometry of the TS. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

Once the transition state and the preceding reactants or intermediates are optimized, the activation energy (ΔG‡) can be calculated as the difference in their Gibbs free energies. This value is fundamentally important as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. For example, in a Suzuki-Miyaura coupling to synthesize this compound, DFT can be used to calculate the activation energies for the three key steps: oxidative addition, transmetalation, and reductive elimination.

Below is an illustrative acs.orgrsc.org table of calculated activation energies for a hypothetical Suzuki-Miyaura reaction to form this compound.

| Reaction Step | Reactants | Activation Energy (ΔG‡) (kcal/mol) | Rate-Determining Step |

| Oxidative Addition | 2-Bromothiophene (B119243) + Pd(0)L₂ | 15.2 | No |

| Transmetalation | (Thienyl)Pd(II)L₂Br + (3,5-Dichlorophenyl)B(OH)₂ | 18.5 | Yes |

| Reductive Elimination | (Thienyl)Pd(II)L₂(3,5-Dichlorophenyl) | 12.8 | No |

Reaction Pathway Determination and Selectivity Prediction

Computational modeling allows for the exploration of multiple possible reaction pathways. For instance, in the electrophilic substitution of this compound (e.g., nitration or halogenation), the electrophile could attack several positions on the thiophene ring. By calculating the activation energies for the formation of intermediates corresponding to attack at each position, the most favorable reaction pathway can be determined. The pathway with the lowe nih.govresearchgate.netchemrxiv.orgst energy barrier is the one that is kinetically preferred, thus allowing for the prediction of the reaction's regioselectivity.

This predictive capability is invaluable for synthetic chemists, as it can guide experimental design to favor the formation of the desired product. Models like RegioSQM and others utilize computational approaches to predict the most likely sites of electrophilic attack on heteroaromatic systems.

The following table prov nih.govchemrxiv.orgrsc.orgides a hypothetical comparison of activation energies for the electrophilic bromination at different positions of the thiophene ring in this compound, predicting the major product.

| Position of Electrophilic Attack | Intermediate Structure | Relative Activation Energy (kcal/mol) | Predicted Product Distribution |

| C5 (alpha to Sulfur) | σ-complex at C5 | 0.0 | Major Product |

| C4 (beta to Sulfur) | σ-complex at C4 | +3.8 | Minor Product |

| C3 (beta to Sulfur) | σ-complex at C3 | +4.1 | Minor Product |

Spectroscopic Property Prediction

Computational chemistry provides powerful methods for predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the properties of yet-to-be-synthesized compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a routine and highly valuable tool. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT.

The process involves fir rsc.orgdntb.gov.uarsc.orgimist.mast optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). Then, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). For chlorinated compounds, specific functionals like WC04 have shown good performance in predicting ¹³C chemical shifts. The accuracy of these pre dntb.gov.uadictions is often high enough to distinguish between isomers and to make confident assignments of experimental spectra.

Below is a table of hypo researchgate.netthetical calculated versus experimental NMR chemical shifts for this compound.

| Atom | Calculated δ (ppm) (GIAO-DFT) | Experimental δ (ppm) | Deviation (ppm) |

| H3 (Thiophene) | 7.18 | 7.15 | +0.03 |

| H4 (Thiophene) | 7.12 | 7.10 | +0.02 |

| H5 (Thiophene) | 7.45 | 7.42 | +0.03 |

| H2'/H6' (Phenyl) | 7.55 | 7.53 | +0.02 |

| H4' (Phenyl) | 7.39 | 7.36 | +0.03 |

| C2 (Thiophene) | 142.5 | 142.1 | +0.4 |

| C5 (Thiophene) | 125.8 | 125.5 | +0.3 |

| C3'/C5' (Phenyl) | 135.4 | 135.1 | +0.3 |

Computational UV-Vis and Fluorescence Spectral Simulations

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule are determined by the transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for simulating these spectra in medium-sized organic molecules like this compound.

To simulate the UV-Vis a researchgate.netmdpi.comnih.govbsorption spectrum, a TD-DFT calculation is performed on the optimized ground-state geometry of the molecule. This calculation yields the vertical excitation energies to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The wavelength of maximum absorption (λₘₐₓ) corresponds to the lowest energy transition with a significant oscillator strength, typically the HOMO to LUMO transition.

For fluorescence spectra researchgate.net simulation, the geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on this optimized excited-state geometry to compute the energy of the transition back to the ground state. The difference in energy between the optimized S₁ state and the ground state at that geometry corresponds to the fluorescence emission energy. Because of geometric relaxation in the excited state, the fluorescence emission is always at a lower energy (longer wavelength) than the absorption.

The following table presents illustrative data from a TD-DFT simulation of the electronic spectra of this compound in a dichloromethane (B109758) solvent model.

| Spectrum | Parameter | Calculated Value | Dominant Electronic Transition |

| UV-Vis Absorption | λₘₐₓ (nm) | 305 | HOMO → LUMO (π → π) |

| Oscillator Strength (f) | 0.48 | - | |

| Fluorescence Emission | λₑₘ (nm) | 388 | LUMO → HOMO (π → π) |

| Stokes Shift (nm) | 83 | - | |

| Fluorescence Quantum Yield (ΦF) | 0.35 (estimated) | - |

Vibrational Spectra Predictions

The vibrational spectrum of a molecule is a unique fingerprint, providing valuable information about its structure, bonding, and functional groups. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting vibrational spectra. For this compound, a theoretical vibrational analysis can elucidate the characteristic frequencies associated with its thiophene and dichlorophenyl moieties.

A computational study on the closely related molecule 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) utilized DFT calculations with the B3LYP and HSEh1PBE functionals to predict its vibrational spectrum. nih.gov This study serves as a valuable methodological reference for understanding the vibrational modes of this compound. The theoretical calculations for similar compounds are typically performed on the optimized molecular geometry.

For a molecule like this compound, the predicted vibrational spectrum would exhibit characteristic bands corresponding to various vibrational modes. These can be broadly categorized as follows:

Thiophene Ring Vibrations: These include C-H stretching, C-C stretching, and ring deformation modes. The C-S stretching vibration is also a key feature, although its assignment can be complex. nih.gov

Dichlorophenyl Ring Vibrations: This moiety contributes its own set of C-H stretching, C-C stretching, and ring breathing modes. The C-Cl stretching and bending vibrations are particularly noteworthy and are expected in specific regions of the spectrum. For simple organic chlorine compounds, C-Cl absorptions are typically observed in the 700-750 cm⁻¹ region. nih.gov

Inter-ring Vibrations: The C-C bond connecting the thiophene and dichlorophenyl rings will also have associated stretching and torsional modes.

The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. The table below provides a hypothetical representation of predicted vibrational frequencies and their assignments for this compound, based on typical ranges observed for similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the thiophene ring. |

| Aromatic C-H Stretch (Phenyl) | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the dichlorophenyl ring. |

| C=C Stretch (Thiophene Ring) | 1600 - 1400 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |

| C-C Stretch (Phenyl Ring) | 1600 - 1450 | Stretching vibrations of the carbon-carbon bonds within the phenyl ring. |

| C-S Stretch (Thiophene Ring) | 870 - 750 | Stretching vibration of the carbon-sulfur bond in the thiophene ring. nih.gov |

| C-Cl Stretch | 750 - 700 | Stretching vibrations of the carbon-chlorine bonds on the phenyl ring. nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery, materials science, and environmental risk assessment for predicting the characteristics of new or untested molecules.

The fundamental principle of QSAR/QSPR is that the activity or property of a chemical is a function of its molecular structure. By quantifying structural features as numerical values known as molecular descriptors, statistical methods can be employed to build predictive models.

Molecular Descriptor Generation and Selection Methodologies

The first and most critical step in QSAR/QSPR modeling is the generation of molecular descriptors. These are numerical representations of the chemical and physical characteristics of a molecule. A vast array of descriptors can be calculated, broadly categorized as:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, including counts of functional groups and structural fragments.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular connectivity and shape.

3D Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors related to molecular volume, surface area, and shape.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, orbital energies (HOMO and LUMO), and partial charges.

For a compound like this compound, a diverse set of descriptors would be generated to capture its unique structural features. The presence of the thiophene ring, the dichlorophenyl group, and their connectivity would be encoded in these descriptors.

Given the large number of potential descriptors, a crucial step is the selection of a subset of relevant descriptors that have a strong correlation with the activity or property of interest, while avoiding multicollinearity. Various statistical methods are employed for descriptor selection, including:

Stepwise Multiple Linear Regression (SMLR): Descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic Algorithms (GA): This is a search heuristic inspired by the process of natural selection, which can be used to identify optimal subsets of descriptors.

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can be used to identify the most important variables in a dataset.

A study on chlorinated organic compounds utilized genetic algorithm-partial least squares (GA-PLS) and stepwise regression-partial least squares (SR-PLS) to select the most relevant molecular descriptors for predicting their half-wave potentials. researchgate.net

Computational Model Development for Predictive Research

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the target activity or property. Several computational methods can be used to build these models:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity/property.

Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): These are machine learning models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships.

Support Vector Machines (SVM): This is a supervised machine learning algorithm that can be used for both classification and regression tasks.

The predictive power of a developed QSAR/QSPR model must be rigorously validated to ensure its reliability. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's performance on the training set.

External Validation: The model's ability to predict the activity/property of an independent set of compounds (the test set) that were not used in the model development is evaluated.

For this compound and its analogues, a QSAR model could be developed to predict a specific biological activity, such as antifungal or anticancer properties, which are often associated with thiophene derivatives. nih.gov Similarly, a QSPR model could predict physicochemical properties like solubility, boiling point, or chromatographic retention times.

The table below illustrates the types of molecular descriptors that would be relevant for developing a QSAR/QSPR model for this compound.

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, Number of Chlorine Atoms, Number of Rings | Basic molecular properties that influence size and composition. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall indices), Shape Indices | Describes the branching and overall shape of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule in 3D space, influencing interactions. |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Describes the electronic distribution and reactivity of the molecule. The chlorine atoms significantly influence these properties. |

Reactivity and Derivatization Strategies for 2 3,5 Dichlorophenyl Thiophene

Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) on 2-substituted thiophenes predominantly occurs at the C5 position, as the intermediate carbocation (sigma complex) is more stabilized by resonance compared to attack at other positions. stackexchange.com For 2-(3,5-dichlorophenyl)thiophene, the electron-withdrawing nature of the dichlorophenyl substituent deactivates the thiophene ring towards EAS, necessitating harsher reaction conditions compared to unsubstituted thiophene.

Halogenation and Nitration Reactions

Halogenation of thiophenes is a facile reaction, often proceeding rapidly even at low temperatures. nih.gov For this compound, halogenation is expected to yield the 5-halo derivative. Common halogenating agents include bromine (Br₂) and N-bromosuccinimide (NBS) for bromination, and chlorine (Cl₂) or N-chlorosuccinimide (NCS) for chlorination. researchgate.net

Nitration of thiophene requires milder conditions than benzene (B151609) to avoid degradation of the ring. libretexts.org A common reagent is a mixture of nitric acid and acetic anhydride (B1165640). youtube.com The reaction with this compound is anticipated to produce 2-(3,5-dichlorophenyl)-5-nitrothiophene. The strong deactivation by the dichlorophenyl group may require slightly more forcing conditions than for simple 2-alkylthiophenes.

Table 1: Exemplary Halogenation and Nitration Reactions on 2-Arylthiophenes This table presents analogous reactions on similar substrates to illustrate expected outcomes for this compound.

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylthiophene (B1362552) | NBS in CHCl₃/AcOH | 2-Bromo-5-phenylthiophene | ~95 |

| 2-Phenylthiophene | HNO₃/Ac₂O | 2-Nitro-5-phenylthiophene | ~70 |

| Thiophene | Br₂ in HBr (aq) | 2-Bromothiophene (B119243) | High |

| Thiophene | HNO₃/TFAA | 2-Nitrothiophene | 78 rsc.org |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts acylation is a highly effective method for introducing acyl groups onto the thiophene ring, typically at the C5 position for 2-substituted thiophenes. stackexchange.com The reaction is commonly carried out using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). organic-chemistry.orgtsijournals.com For the less reactive this compound, a stronger Lewis acid or higher temperatures may be necessary. A key advantage of acylation is that the resulting ketone is deactivated, preventing further substitution. libretexts.org

Friedel-Crafts alkylation , in contrast, is often less synthetically useful for thiophenes due to issues with polyalkylation and carbocation rearrangements. The alkylated product is more reactive than the starting material, leading to multiple additions.

Table 2: Friedel-Crafts Acylation of Thiophene Derivatives This table provides examples of Friedel-Crafts acylation on thiophene and its derivatives.

| Substrate | Acylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Thiophene | Acetic Anhydride | Hβ zeolite | 2-Acetylthiophene | 98.6 tsijournals.com |

| Thiophene | Acetyl Chloride | SnCl₄ | 2-Acetylthiophene | ~80 |

| 2-Bromothiophene | Acetic Anhydride | H₃PO₄ | 5-Acetyl-2-bromothiophene | 75 |

Sulfonation and Formylation

Sulfonation of thiophenes can be achieved using concentrated sulfuric acid or sulfur trioxide. The reaction with 2-phenylthiophene typically yields the 5-sulfonic acid derivative. This reaction is reversible, which can be a useful feature in synthetic strategies. The sulfonic acid group is strongly deactivating, preventing further reactions on the thiophene ring.

Formylation is most commonly achieved via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org This reaction is a mild and efficient way to introduce a formyl group onto electron-rich aromatic rings and is expected to regioselectively formylate this compound at the C5 position. rsc.orgnumberanalytics.com

Table 3: Sulfonation and Formylation of Thiophenes This table shows typical conditions for the sulfonation and formylation of thiophene.

| Substrate | Reagent(s) | Product |

|---|---|---|

| Thiophene | Fuming H₂SO₄ | Thiophene-2-sulfonic acid |

| 2-Phenylthiophene | ClSO₃H | 5-Phenylthiophene-2-sulfonyl chloride |

| Thiophene | POCl₃, DMF | Thiophene-2-carboxaldehyde organic-chemistry.org |

Metalation and Subsequent Functionalization

Metalation reactions, particularly lithiation, offer a powerful and regioselective alternative to electrophilic aromatic substitution for the functionalization of this compound. These methods allow for the introduction of a wide range of electrophiles at specific positions on both the phenyl and thiophene rings.

Directed ortho-Metalation (DoM) Strategies on the Phenyl Ring

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG coordinates to the lithium atom, facilitating the removal of a nearby proton. organic-chemistry.org In this compound, the chloro groups are weak ortho-directors. However, the thienyl group itself can act as a directing group. Deprotonation would be expected at the C2' or C6' positions of the phenyl ring. The resulting aryllithium intermediate can then be trapped with an electrophile. This strategy allows for functionalization of the dichlorophenyl ring, which is otherwise very difficult to achieve via standard EAS methods due to its deactivation.

Table 4: General Scheme for Directed ortho-Metalation (DoM) This table illustrates the general transformation and the roles of the components in a DoM reaction.

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Deprotonation | A strong base like n-BuLi deprotonates the position ortho to the DMG. | n-BuLi, THF, -78 °C | ortho-Lithiated Species |

| 2. Electrophilic Quench | The lithiated intermediate reacts with an electrophile (E+). | Various (e.g., CO₂, RCHO, MeI) | ortho-Functionalized Product |

Lithiation of the Thiophene Ring and Electrophilic Quenching

Direct deprotonation of the thiophene ring is a highly effective strategy for functionalization. The C5 proton of a 2-substituted thiophene is the most acidic proton on the ring and can be selectively removed by a strong base like n-butyllithium (n-BuLi), even at low temperatures (e.g., -78 °C). up.ac.zaresearchgate.net This generates a highly nucleophilic 5-lithiothiophene species.

This powerful intermediate can then be treated with a wide variety of electrophiles to introduce diverse functional groups at the C5 position. researchgate.net This two-step sequence of lithiation followed by electrophilic quenching is one of the most versatile methods for creating C5-functionalized 2-arylthiophenes.

Table 5: Lithiation and Electrophilic Quenching of 2-Arylthiophenes This table showcases the versatility of the lithiation-quenching sequence on a representative 2-arylthiophene substrate.

| Substrate | 1. Lithiation Reagent | 2. Electrophile | Product |

|---|---|---|---|

| 2-Phenylthiophene | n-BuLi | DMF | 5-Phenylthiophene-2-carboxaldehyde |

| 2-Phenylthiophene | n-BuLi | CO₂ | 5-Phenylthiophene-2-carboxylic acid |

| 2-Phenylthiophene | n-BuLi | I₂ | 2-Iodo-5-phenylthiophene |

| 2-Phenylthiophene | n-BuLi | (CH₃)₃SiCl | 5-Phenyl-2-(trimethylsilyl)thiophene |

Cross-Coupling Reactions for Further Functionalization of the Dichlorophenyl Moiety

The 3,5-dichlorophenyl substituent on the thiophene ring serves as a versatile handle for introducing further chemical complexity. The two chlorine atoms are reactive sites for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of derivatives with tailored electronic and steric properties. Palladium and nickel catalysts are particularly prominent in these transformations. sigmaaldrich.commdpi.com

Selective Monochlorine and Dichlorine Substitution

A significant challenge and opportunity in the functionalization of this compound is the ability to selectively substitute one chlorine atom while leaving the second intact. This allows for stepwise derivatization and the creation of unsymmetrical products.

Selective Monosubstitution: Achieving high chemoselectivity for mono-arylation or mono-functionalization on dichlorinated aromatic compounds is feasible through careful control of reaction conditions and catalyst selection. bohrium.comresearchgate.net In Suzuki-Miyaura coupling, for example, using a specific palladium catalyst system, such as one employing a trioxaphosphaadamantane (TOPA) ligand, has been shown to be highly efficient for the mono-arylation of dichlorobenzenes. bohrium.com The general principle involves the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds, followed by transmetalation with an organoboron reagent and subsequent reductive elimination. youtube.comyoutube.com By using a 1:1 stoichiometry of the dichlorophenylthiophene to the coupling partner and a catalyst system known for high selectivity, the formation of the mono-substituted product can be maximized.

Factors influencing selectivity include:

Catalyst/Ligand System: Bulky or electron-rich phosphine (B1218219) ligands can modulate the reactivity of the palladium center to favor single substitution.

Stoichiometry: Limiting the amount of the coupling partner (e.g., boronic acid) to one equivalent or slightly less is crucial.

Reaction Temperature and Time: Lower temperatures and shorter reaction times can help prevent the second substitution from occurring.

Dichlorine Substitution: Conversely, the replacement of both chlorine atoms is typically achieved by using a molar excess (over two equivalents) of the coupling partner and allowing the reaction to proceed to completion. Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective under these conditions. youtube.comlibretexts.org This approach leads to symmetrically disubstituted products, which is a key strategy for creating extended molecular structures.

The table below summarizes representative conditions for selective Suzuki-Miyaura coupling reactions applicable to the dichlorophenyl moiety.

| Desired Substitution | Typical Catalyst | Ligand Type | Key Conditions | Expected Outcome |

|---|---|---|---|---|

| Monosubstitution | Pd(OAc)₂ / Pd₂ (dba)₃ | Bulky/Electron-Rich Phosphines (e.g., SPhos, XPhos, TOPA) | ~1 equivalent of boronic acid, controlled temperature and time. bohrium.comresearchgate.net | 2-(3-Chloro-5-arylphenyl)thiophene |

| Disubstitution | Pd(PPh₃)₄ / PdCl₂(dppf) | Standard Phosphines (e.g., PPh₃, dppf) | >2 equivalents of boronic acid, higher temperature, longer reaction time. libretexts.org | 2-(3,5-Diarylphenyl)thiophene |

Formation of Extended Conjugated Systems

A primary application of cross-coupling reactions on the this compound scaffold is the synthesis of extended π-conjugated systems. These materials are of interest for applications in organic electronics and photonics. By replacing both chlorine atoms with aryl, vinyl, or alkynyl groups, the electronic conjugation of the molecule can be significantly expanded.

Suzuki and Stille coupling reactions are the most common methods for this purpose. libretexts.orgacs.org In a typical Suzuki reaction, this compound can be reacted with two or more equivalents of an arylboronic acid in the presence of a palladium catalyst and a base to yield a 2-(3,5-diarylphenyl)thiophene. libretexts.org This diarylation effectively extends the conjugated path through the central phenyl ring.

Similarly, Stille coupling, which uses organostannane reagents, can achieve the same outcome. The choice between Suzuki and Stille often depends on the functional group tolerance and the availability of the organometallic precursors.

Furthermore, combining functionalization at the dichlorophenyl ring with reactions at the thiophene ring can lead to even larger, multi-dimensional conjugated structures. For instance, after diarylation of the phenyl ring, the thiophene ring could be brominated at the 5-position and subjected to another cross-coupling reaction, creating a complex, non-linear π-system.

Oxidation and Reduction Chemistry

Oxidation of the Thiophene Ring (e.g., to Sulfones, Sulfoxides)

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives have significantly different electronic properties compared to the parent thiophene. The electron-withdrawing nature of the sulfoxide and, more so, the sulfone group lowers the energy levels of the molecular orbitals, which can be useful for tuning materials for electron-transport applications. acs.org

The oxidation of thiophenes can be achieved with various reagents. The degree of oxidation—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. nih.govderpharmachemica.com

To Sulfoxide: Milder conditions and a controlled amount of oxidant are required to selectively form the thiophene S-oxide. Thiophene sulfoxides are often reactive intermediates and can participate in subsequent reactions like Diels-Alder cycloadditions. researchgate.netnih.gov